(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride
Description
Chemical Classification and Nomenclature
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride belongs to the thiazole derivatives family, a subclass of azoles containing sulfur and nitrogen atoms in a five-membered aromatic ring.
Structural Features:
- Molecular Formula : $$ \text{C}{10}\text{H}{11}\text{ClN}_2\text{S} $$ .
- IUPAC Name : [4-(1,3-thiazol-2-yl)phenyl]methanamine hydrochloride .
- CAS Registry Number : 1187451-28-0 .
The compound consists of:
- A thiazole ring (positions 1–3: sulfur at position 1, nitrogen at position 3).
- A para-substituted phenyl group attached to the thiazole’s C2 position.
- A methanamine group (–CH$$2$$NH$$2$$) at the phenyl ring’s C4 position, protonated as a hydrochloride salt .
Systematic Nomenclature Breakdown :
Historical Context in Thiazole Chemistry
Thiazole chemistry originated in the late 19th century with the pioneering work of Hantzsch and Weber (1887), who synthesized the first thiazole derivatives via condensation reactions . The discovery of thiamine (vitamin B$$_1$$) in 1912 highlighted thiazole’s biological relevance, spurring interest in its derivatives .
Key Milestones:
- 1887 : Hantzsch and Weber’s synthesis of thiazole via the reaction of thiourea with α-halo ketones .
- 1930s–1950s : Isolation of thiazole-containing natural products (e.g., penicillin, bacitracin) .
- 1980s–2000s : Development of synthetic thiazoles for pharmaceuticals (e.g., ritonavir, meloxicam) .
This compound emerged as part of efforts to optimize thiazole-based scaffolds for enhanced bioactivity and synthetic versatility .
Significance in Heterocyclic Chemistry Research
This compound exemplifies the interplay between aromaticity, electronic effects, and functional group reactivity in heterocyclic systems.
Research Applications:
Drug Discovery :
Material Science :
Catalysis :
Position within Thiazole-Containing Compounds Taxonomy
This compound occupies a distinct niche within thiazole derivatives:
Taxonomic Classification:
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXCYPMXBAVNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187451-28-0 | |
| Record name | Benzenemethanamine, 4-(2-thiazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187451-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Hantzsch Condensation-Based Synthesis
A common approach involves the condensation of thiourea or thiobenzamide derivatives with α-haloketones or α-bromoacetophenone analogs to form the thiazole ring. For example:
- Thiourea reacts with brominated acetophenone derivatives under reflux conditions to yield 2-aminothiazole intermediates.
- These intermediates are further functionalized to introduce the phenylmethanamine group.
This method is favored for its straightforwardness and relatively high yields.
Suzuki–Miyaura Palladium-Catalyzed Coupling
Another advanced method involves palladium-catalyzed cross-coupling reactions:
- A boronic acid derivative of the phenylmethanamine moiety is coupled with a 2-thiazole bromide under Suzuki–Miyaura conditions.
- This pathway allows for precise substitution patterns and functional group tolerance.
This method is particularly useful for synthesizing diverse 4-substituted thiazole derivatives with high purity and yield.
Representative Synthetic Scheme
Detailed Research Findings on Preparation
- Yield and Purity: The Suzuki–Miyaura coupling method yields high-purity compounds with yields often exceeding 70%, depending on reaction optimization.
- Reaction Times: Modifications in reaction times, especially during boronic acid preparation and coupling steps, significantly affect the yield and purity.
- Catalysts and Solvents: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used, with solvents like DMF or toluene facilitating efficient coupling.
- Functional Group Compatibility: The methods allow for various substitutions on the phenyl and thiazole rings, enabling structure-activity relationship studies for pharmacological optimization.
Analytical and Characterization Techniques
- NMR Spectroscopy: Confirms the structure of the thiazole ring and the phenylmethanamine moiety.
- Mass Spectrometry: Verifies molecular weight and purity.
- Elemental Analysis: Confirms the hydrochloride salt formation.
- UV-Vis and IR Spectroscopy: Used to monitor reaction progress and identify functional groups.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Condensation | Thiourea, α-bromoacetophenone | Reflux ~80°C | Simple, cost-effective | May require purification steps |
| Suzuki–Miyaura Coupling | Boronic acid, 2-thiazole bromide | Pd catalyst, base, 70-100°C | High selectivity, functional group tolerance | Requires Pd catalyst, costlier |
| Hydrazinolysis Deprotection | Hydrazine hydrate | Mild heating | Efficient deprotection | Toxic reagents |
| Salt Formation | HCl (hydrogen chloride) | Room temperature | Improves stability and solubility | Requires careful handling |
Chemical Reactions Analysis
Types of Reactions
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole compounds have shown selective cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. A notable compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed promising results with an IC50 value indicating strong anticancer potential .
Table 1: Summary of Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Strong Selectivity |
| Compound 22 | HT29 | 2.01 | Excellent Growth Inhibition |
| Compound 1 | NIH/3T3 | >1000 | Moderate |
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant activities. Compounds such as 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one showed significant anticonvulsant action with a median effective dose lower than standard medications like ethosuximide . The structure-activity relationship (SAR) analysis revealed that para-halogen substitutions on the phenyl ring enhance anticonvulsant efficacy.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | Model Used | Median Effective Dose (mg/kg) | Reference Drug |
|---|---|---|---|
| Analogue 2 | PTZ Model | <20 | Ethosuximide |
| Compound 4b | MES Model | Comparable to sodium valproate | Sodium Valproate |
Anti-inflammatory Applications
Thiazole derivatives are being explored for their anti-inflammatory properties. A recent study synthesized novel thiazole compounds and evaluated their efficacy against inflammation markers. The results indicated that certain thiazole derivatives could be developed into potential anti-inflammatory drugs .
Antimicrobial Activity
Thiazoles have been recognized for their antimicrobial properties as well. Research indicates that specific thiazole compounds exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents .
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Mycobacterium tuberculosis | 0.09 µg/mL |
| Compound Y | Staphylococcus aureus | 0.15 µg/mL |
Synthesis and Structure-Activity Relationships
The synthesis of (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride and its derivatives typically involves multi-step reactions that include the formation of thiazole rings followed by functionalization to enhance biological activity. The SAR studies are crucial in understanding how modifications to the thiazole structure can influence its pharmacological properties.
Mechanism of Action
The mechanism of action of (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to structurally analogous thiazole- and phenyl-containing methanamine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The position of the thiazole ring (e.g., para- vs. meta-substitution on the phenyl group) significantly impacts binding affinity to targets like LOX/LOXL2. For example, sulfonyl and pyrazole substituents (as in compound 21e ) enhance LOXL2 inhibition (IC₅₀: 12 nM) compared to simpler thiazole derivatives .
- Electron-Withdrawing Groups : Chlorine at the 4-position of the phenyl ring (CAS 690632-35-0) increases hydrophobicity and may improve membrane permeability, as evidenced by its use in technical-grade reagents .
- Salt Forms : Dihydrochloride salts (e.g., CAS 71064-30-7) improve solubility in polar solvents, critical for in vitro assays .
Physicochemical and Spectroscopic Data
Key Findings :
- Amino Group Signals: The benzylic CH₂NH₂ group in all compounds shows characteristic ¹H NMR peaks at δ 4.50–4.57 ppm and ¹³C signals at δ 38.9–47.5 ppm .
- Thiazole Ring Stability : LCMS data confirm the stability of the thiazole core under acidic conditions, with minimal degradation observed .
Biological Activity
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride, a compound characterized by its thiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN2S, with a molecular weight of 228.72 g/mol. The compound features a thiazole ring attached to a phenyl group, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving lysyl oxidase, which is crucial for collagen and elastin cross-linking .
- Cellular Signaling Modulation : It influences various signaling pathways, potentially affecting cell proliferation and apoptosis .
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Overview
Research on the biological activity of this compound indicates several key areas of interest:
Antitumor Activity
Thiazole derivatives have been linked to significant antitumor effects. For instance, compounds with similar structures have exhibited cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl or thiazole rings can enhance efficacy against tumors .
Anticonvulsant Properties
Some thiazole-containing compounds have shown promising anticonvulsant activity. For example, analogs with specific substitutions on the thiazole ring displayed effective protection in seizure models .
Antimicrobial Effects
Research indicates that thiazole derivatives possess antimicrobial properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth.
Data Table: Biological Activities of Thiazole Derivatives
Case Studies
- Antitumor Efficacy : A study demonstrated that a thiazole derivative significantly inhibited tumor growth in xenograft models, with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .
- Anticonvulsant Evaluation : In preclinical trials, certain thiazole analogs provided complete protection against seizures induced by pentylenetetrazol (PTZ), indicating their potential as anticonvulsants .
- Antimicrobial Testing : Thiazole derivatives were tested against a range of bacterial strains, showing varying degrees of efficacy, with some exhibiting potent activity comparable to established antibiotics.
Q & A
Q. What are the optimal synthetic routes for (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound is synthesized via condensation of 4-phenylthiazole with benzylamine derivatives in polar solvents (e.g., ethanol or methanol) under reflux. Catalysts such as palladium or copper-based agents improve efficiency . Key variables include:
- Temperature : 70–90°C for 8–12 hours.
- Catalysts : Pd(OAc)₂ increases yield by ~20% compared to uncatalyzed reactions.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) achieves >95% purity.
Table: Synthetic route comparison
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| None | 55 | 85 |
| Pd(OAc)₂ | 75 | 97 |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and methanamine group (δ 3.1–3.5 ppm for -CH₂-NH₂). Mass spectrometry (ESI-MS) should show [M+H]+ at m/z 227.1 (free base) and 263.6 (hydrochloride) . X-ray crystallography resolves bond angles and confirms stereochemistry in crystalline form .
Q. What is the solubility profile of this compound in common solvents, and how does this impact experimental design?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<1 mg/mL at 25°C). Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 15–20 |
| Water | <1 |
| For in vitro assays, dissolve in DMSO (stock solution) and dilute with aqueous buffers to avoid precipitation . |
Advanced Research Questions
Q. How can researchers design biological activity assays to evaluate the therapeutic potential of this compound?
- Methodological Answer :
- Target Identification : Use computational docking (AutoDock Vina) to predict interactions with thiazole-sensitive targets like kinases or GPCRs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., kinase Glo®).
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- ADME Profiling : Microsomal stability assays (human liver microsomes) assess metabolic half-life .
Q. What strategies are effective for assessing the pharmacokinetic properties (ADME) of this compound?
- Methodological Answer :
- Absorption : Caco-2 cell monolayer model to predict intestinal permeability .
- Distribution : Plasma protein binding assay (equilibrium dialysis) to measure unbound fraction .
- Metabolism : LC-MS/MS identifies metabolites after incubation with liver microsomes .
- Excretion : Radiolabeled compound tracking in rodent models .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound for specific biological targets?
- Methodological Answer :
- Analog Synthesis : Replace the thiazole ring with oxazole or imidazole to assess ring specificity .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to modulate binding affinity .
- Bioisosterism : Replace the methanamine group with a piperazine moiety to enhance solubility .
Q. What analytical methods are recommended for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis to determine decomposition temperature (>200°C) .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC (retention time shift) .
- Long-Term Storage : Store at -20°C in amber vials; assess purity annually by NMR .
Q. How can researchers investigate the compound's interaction with cytochrome P450 enzymes to predict drug-drug interactions?
- Methodological Answer :
- CYP Inhibition Assay : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) in recombinant enzymes .
- Time-Dependent Inhibition : Pre-incubate compound with NADPH-fortified microsomes to assess mechanism-based inactivation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
